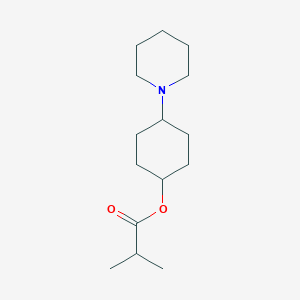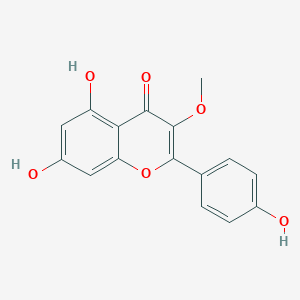
2-(4-甲基苯基)异吲哚啉-1-酮
描述
2-(P-Tolyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and are often found in natural products and pharmaceutical molecules. The presence of the isoindolinone core in various bioactive molecules makes it an interesting subject for scientific research.
科学研究应用
2-(P-Tolyl)isoindolin-1-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive isoindolinone core.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 2-(4-Methylphenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
2-(4-Methylphenyl)isoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound’s interaction with CDK7 has been studied using molecular docking, molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle regulation. By inhibiting CDK7, it disrupts the normal cell cycle, which can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
The pharmacokinetics of 2-(4-Methylphenyl)isoindolin-1-one, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impact its bioavailability. The compound has been found to exhibit superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .
Result of Action
The molecular and cellular effects of 2-(4-Methylphenyl)isoindolin-1-one’s action include the inhibition of CDK7, disruption of the cell cycle, and potential anti-cancer effects . The results indicate that isoindolin-1-one moieties are good candidates for anti-cancer action and could serve as effective CDK7 inhibitors .
生化分析
Biochemical Properties
2-(4-Methylphenyl)isoindolin-1-one has been found to interact with various enzymes and proteins. For instance, it has been suggested that isoindolin-1-one moieties could serve as effective inhibitors of Cyclin-dependent kinase (CDK7), a key enzyme involved in cell cycle regulation . The compound shows high binding affinity with active amino acid residues of CDK7, indicating a potential role in biochemical reactions .
Cellular Effects
The effects of 2-(4-Methylphenyl)isoindolin-1-one on cellular processes are primarily related to its potential inhibitory action on CDK7 . By inhibiting this enzyme, the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methylphenyl)isoindolin-1-one is thought to involve binding interactions with biomolecules, such as CDK7 . This binding could lead to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related isoindolin-1-one compounds have shown significant anti-tobacco mosaic virus (anti-TMV) activities at certain concentrations .
Metabolic Pathways
Isoindolin-1-ones have been isolated from Nicotiana tabacum, a plant known for its complex alkaloid metabolic pathways .
Transport and Distribution
Its potential interaction with CDK7 suggests it may be transported to areas of the cell where this enzyme is active .
Subcellular Localization
Given its potential interaction with CDK7, it may be localized to areas of the cell where this enzyme is active .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-Tolyl)isoindolin-1-one can be achieved through various methods. One common approach involves the reaction of 2-alkynylbenzoic acids with primary amines, leading to the formation of isoindolinones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts . Another method involves the use of ultrasonic irradiation, which offers advantages such as improved reaction rates, yields, and selectivity .
Industrial Production Methods: Industrial production of 2-(P-Tolyl)isoindolin-1-one typically involves large-scale synthesis using the aforementioned methods. The use of ultrasonic irradiation is particularly favored in industrial settings due to its efficiency and sustainability .
化学反应分析
Types of Reactions: 2-(P-Tolyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
2-Methylisoindolin-1-one: Shares a similar isoindolinone core but with a different substituent on the aromatic ring.
Isoindoline-1,3-dione: Another related compound with a dione functionality, known for its biological activities.
Uniqueness: 2-(P-Tolyl)isoindolin-1-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2-(4-methylphenyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCMWZKAJJZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385470 | |
| Record name | 2-(4-methylphenyl)isoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4778-84-1 | |
| Record name | 2-(4-methylphenyl)isoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


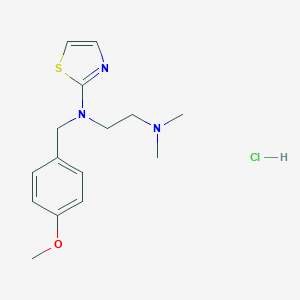
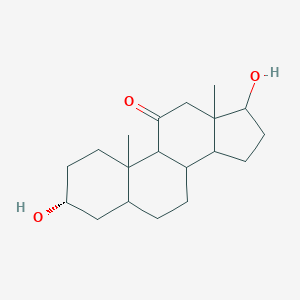
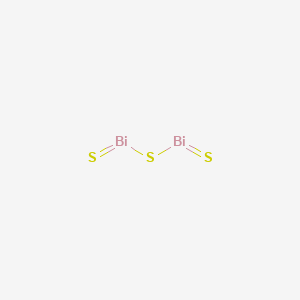
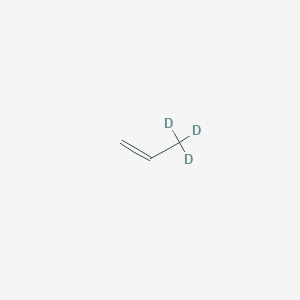
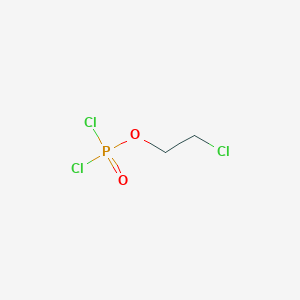
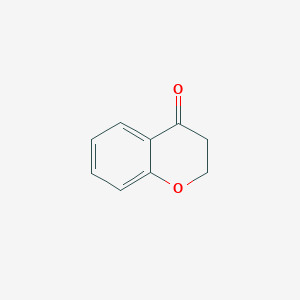
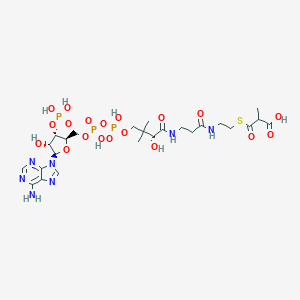
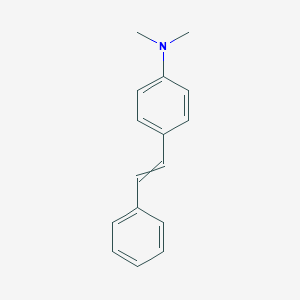
![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)
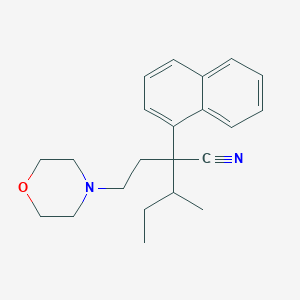

![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)
